Terguride, also known as trans-Dihydrolisuride, is a semisynthetic derivative of ergot alkaloids, primarily functioning as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT2B receptors. It has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension and right ventricular failure. Terguride's mechanism of action involves modulation of serotonin pathways, which are implicated in various cardiovascular and neurological conditions.
The synthesis of terguride involves several key steps:
For example, terguride can be dissolved in ethanol and adjusted to a specific pH using hydrochloric acid before administration in experimental settings .
Terguride's molecular formula is , with a molecular weight of approximately 342.45 g/mol.
Terguride undergoes several notable chemical reactions:
Terguride functions through its antagonistic effects on serotonin receptors:
This mechanism highlights its potential as a therapeutic agent in conditions characterized by excessive fibrosis and vascular remodeling.
Relevant data regarding its pharmacokinetic properties indicate that terguride has a moderate half-life, allowing for effective dosing regimens in therapeutic applications .
Terguride has several significant applications in scientific research and potential clinical settings:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9